3,4-difluoro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide
Description
Properties
IUPAC Name |
3,4-difluoro-N-[3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylpropyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N3O3S/c21-16-3-5-17(6-4-16)25-9-11-26(12-10-25)30(28,29)13-1-8-24-20(27)15-2-7-18(22)19(23)14-15/h2-7,14H,1,8-13H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJUWZCWSJZZTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCCNC(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4-Difluoro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide, also known by its chemical identifiers and synonyms such as SNAP-7915 and CHEMBL96467, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 475.5 g/mol. The structure includes piperazine and sulfonamide moieties, which are often associated with various biological activities.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antitumor Activity : Some benzamide derivatives have shown promise in inhibiting tumor growth in various models. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against cancer cell lines .
- Antiviral Effects : Certain piperazine derivatives have demonstrated antiviral properties, particularly against viruses like HIV and HSV-1. The fluorophenyl substitution appears to enhance these effects .
The biological activity of this compound may be attributed to several mechanisms:
- Receptor Interaction : The piperazine ring is known to interact with various neurotransmitter receptors, including serotonin and dopamine receptors. This interaction can lead to modulation of neurotransmission, potentially impacting mood and anxiety disorders.
- Kinase Inhibition : Some studies have indicated that benzamide derivatives can inhibit specific kinases involved in cancer progression. The sulfonamide group may play a role in enhancing this inhibitory activity .
Case Studies
- Antitumor Studies : In a study involving similar benzamide derivatives, researchers found that certain compounds exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was linked to apoptosis induction through caspase activation .
- Antiviral Screening : A set of piperazine derivatives was screened for antiviral activity against HIV-1 and other viruses. One derivative showed moderate protection against CVB-2 and was also effective against HSV-1 with a CC50 value of 92 μM in Vero cells .
Data Table
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzamide Class
The compound shares structural motifs with several benzamide-based pharmaceuticals and agrochemicals (Table 1). Key comparisons include:
Key Observations :
- The piperazine-sulfonylpropyl chain is absent in pesticidal benzamides, suggesting divergent biological targets. Piperazine derivatives are common in antipsychotics (e.g., aripiprazole) and antidepressants, implying possible CNS activity .
Piperazine-Containing Analogues
Piperazine sulfonamides are prevalent in pharmaceuticals (e.g., Reference Standard MM0421.03 in ). The dihydrochloride salt of 2-[3-[4-(4-chlorophenyl)piperazin-1-yl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one shares a chlorophenyl-piperazine motif but incorporates a triazolopyridine core instead of benzamide . This difference likely alters target selectivity, as triazolopyridines often target GABA or kinase pathways.
Physicochemical and Pharmacokinetic Comparisons
While direct data for the target compound are unavailable, inferences can be drawn:
- Solubility: The sulfonyl group may improve aqueous solubility compared to non-sulfonylated analogues (e.g., diflubenzuron), though the hydrophobic fluorophenyl-piperazine could offset this .
- Melting Point : Piperazine-containing compounds in (e.g., Example 53) exhibit MPs of 175–178°C, suggesting the target compound may have a similar range due to structural rigidity .
Q & A
Q. What are the key synthetic routes for preparing this compound?
The synthesis involves multi-step reactions, typically starting with the formation of the piperazine-sulfonylpropyl backbone. A common approach includes:
- Coupling reactions : Use of HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and Et₃N in THF to activate carboxylic acid intermediates for amide bond formation .
- Purification : Silica gel column chromatography with gradients of methanol/dichloromethane to isolate intermediates .
- Salt formation : Conversion to hydrochloride salts using HCl/ethanol, followed by recrystallization to enhance purity .
Q. How is the compound structurally characterized?
Structural confirmation relies on:
- NMR spectroscopy : ¹H and ¹³C NMR data for verifying proton environments and carbon frameworks (e.g., aromatic protons at δ 6.8–7.4 ppm, sulfonyl groups at δ 3.1–3.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
- Melting point analysis : Consistency in melting ranges (e.g., 85–160°C for hydrochloride salts) indicates purity .
Q. Which functional groups are critical for its biological activity?
Key groups include:
- Piperazine ring : Facilitates receptor binding via hydrogen bonding or π-π interactions, as seen in structurally similar dopamine D2/D4 receptor ligands .
- Benzamide and difluorophenyl moieties : Enhance metabolic stability and lipophilicity, critical for blood-brain barrier penetration in CNS-targeting agents .
- Sulfonyl linker : Modulates solubility and conformational flexibility .
Q. What analytical methods ensure purity and stability?
- HPLC : Retention time consistency (e.g., 3.04–5.10 minutes) and ≥95% purity thresholds .
- Thermogravimetric analysis (TGA) : Monitors decomposition profiles under controlled temperatures .
- X-ray powder diffraction (XRPD) : Confirms crystalline structure and polymorphic stability .
Q. How is receptor binding affinity assessed?
- Radioligand displacement assays : Competitive binding studies using labeled ligands (e.g., [³H]spiperone for dopamine receptors) .
- Selectivity profiling : Screening against related receptors (e.g., serotonin 5-HT₁A, adrenergic α₁) to identify off-target effects .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yield and purity?
- Solvent selection : THF or DMF improves solubility of intermediates, reducing side reactions .
- Catalyst variation : Substituting HBTU with PyBOP may enhance coupling efficiency for sterically hindered amines .
- Temperature control : Slow addition of reagents at 0°C minimizes exothermic side reactions during amide formation .
Q. How to resolve discrepancies in NMR data during characterization?
- Dynamic effects : Rotameric splitting in piperazine protons (δ 2.5–3.5 ppm) can be clarified using variable-temperature NMR .
- Impurity identification : Compare experimental ¹³C NMR shifts with computational predictions (e.g., DFT calculations) to detect trace byproducts .
Q. What strategies improve receptor subtype selectivity?
- Substituent tuning : Introducing electron-withdrawing groups (e.g., -CF₃) on the benzamide ring enhances D2R selectivity over D4R, as shown in analogs .
- Linker modification : Replacing the sulfonyl group with a carbonyl moiety alters steric bulk, impacting binding pocket interactions .
Q. How to design in vivo studies for pharmacokinetic profiling?
Q. What computational methods predict binding modes?
- Molecular docking : Align the compound with crystal structures of target receptors (e.g., D2R PDB: 6CM4) to identify key interactions (e.g., salt bridges with Asp114) .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize candidates for synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
